molecular formula C12H9BrN4 B13877081 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13877081
M. Wt: 289.13 g/mol
InChI Key: BSQDPYHYBKFVEA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromopyridine moiety and a triazolopyridine core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production . Additionally, the late-stage functionalization of triazolopyridine further demonstrates its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9BrN4/c1-8-2-3-17-11(4-8)15-12(16-17)9-5-10(13)7-14-6-9/h2-7H,1H3

InChI Key

BSQDPYHYBKFVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1)C3=CC(=CN=C3)Br

Origin of Product

United States

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